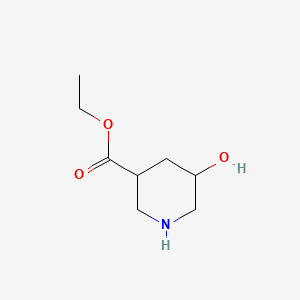

methyl 5-amino-1H-indazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

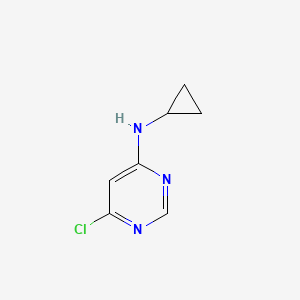

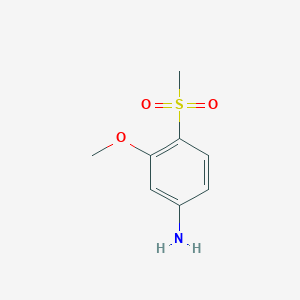

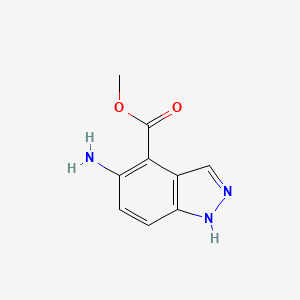

“Methyl 5-amino-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da .

Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “this compound” includes 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . It has a polar surface area of 81 Ų and a molar refractivity of 52.6±0.3 cm³ .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm³, a boiling point of 408.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±23.2 °C .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Methyl 5-amino-1H-indazole-4-carboxylate is a key compound in the synthesis and structural study of various chemical derivatives. For instance, its acetylation leads to the formation of products such as methyl 1-acetyl-5-amino-1H-[1,2,4]triazole-3-carboxylate. These derivatives are studied using techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, Kamieński, 2004).

Role in Drug Development

This compound derivatives have been studied for their potential pharmacological effects. For example, derivatives such as ethyl-1H-indazole-3-carboxylate have been evaluated for their antiarthritic effects and acute toxicity in animal models (Bistocchi, De Meo, Pedini, Ricci, Brouilhet, Boucherie, Rabaud, Jacquignon, 1981).

Application in Novel Compound Synthesis

This compound is also instrumental in the synthesis of novel compounds. For instance, the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid illustrates its utility in creating new molecular structures for further scientific exploration (Reddy, Ramanatham, Devanna, Reddy, Rajender, 2013).

Utility in Analytical Chemistry

Its derivatives are often used in analytical chemistry for method development, such as the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds. This synthesis is important for creating collections of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, Taddei, 2015).

Exploration in Biochemical Processes

This compound also finds application in understanding biochemical processes, such as its use in studies on the metabolic profiling of synthetic cannabinoids. These studies contribute significantly to the understanding of drug metabolism and pharmacokinetics (Yeter, Erol Ozturk, 2019).

properties

IUPAC Name |

methyl 5-amino-1H-indazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDKZQRERLGTPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650587 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78416-43-0 |

Source

|

| Record name | Methyl 5-amino-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.